Product packaging for (3R)-2,6-Dimethylhept-4-yn-3-ol(Cat. No.:CAS No. 561321-82-2)

(3R)-2,6-Dimethylhept-4-yn-3-ol

Cat. No.: B14216763
CAS No.: 561321-82-2
M. Wt: 140.22 g/mol
InChI Key: RZQCKHGOJBNXKO-VIFPVBQESA-N
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Description

(3R)-2,6-Dimethylhept-4-yn-3-ol is a chiral chemical building block of interest in advanced organic synthesis and medicinal chemistry research . This compound features a defined (3R) stereocenter and an alkynyl alcohol functional group, making it a valuable intermediate for constructing complex molecules with precise three-dimensional structures. Its primary research application lies in the synthesis of pharmacologically active targets, analogous to how the structurally related compound 6,6-dimethylhept-1-en-4-yn-3-ol is a key intermediate in the production of the antifungal drug terbinafine . Furthermore, chiral, non-racemic intermediates like this compound are crucial in total synthesis campaigns for complex natural products, such as microtubule-stabilizing anti-cancer agents, where specific stereochemistry is essential for biological activity . Researchers utilize this compound to introduce specific stereochemical elements and carbon skeletons into larger molecular frameworks, often through reactions involving its hydroxyl and alkyne groups. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B14216763 (3R)-2,6-Dimethylhept-4-yn-3-ol CAS No. 561321-82-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

561321-82-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3R)-2,6-dimethylhept-4-yn-3-ol

InChI

InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h7-10H,1-4H3/t9-/m0/s1

InChI Key

RZQCKHGOJBNXKO-VIFPVBQESA-N

Isomeric SMILES

CC(C)C#C[C@@H](C(C)C)O

Canonical SMILES

CC(C)C#CC(C(C)C)O

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 3r 2,6 Dimethylhept 4 Yn 3 Ol and Analogues

Reactions Involving the Alkyne Moiety

The internal alkyne of (3R)-2,6-dimethylhept-4-yn-3-ol is a versatile functional group for carbon-carbon bond formation and functional group interconversion.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org While direct coupling of internal alkynes like this compound is not standard, the principles of this reaction are central to the synthesis of its analogues. For instance, the synthesis of complex propargylic alcohols often involves the Sonogashira coupling of a terminal alkyne with a suitable halide as a key step. nih.govresearchgate.netbeilstein-journals.org This methodology has been instrumental in the preparation of various biologically active compounds and complex natural products. nih.govmdpi.com

Recent advancements have led to the development of copper-free Sonogashira coupling reactions, which mitigate issues associated with the copper co-catalyst, such as alkyne homocoupling and purification challenges. organic-chemistry.orgnih.gov Furthermore, new catalytic systems have expanded the scope of the Sonogashira reaction to include less reactive aryl chlorides and a broader range of functional groups. organic-chemistry.org

In a related transformation, a migratory Sonogashira reaction has been developed to synthesize propargyl silanes from terminal alkynes, a process that tolerates various functional groups. nih.gov While not a direct reaction of this compound, these examples highlight the versatility of Sonogashira-type couplings in the synthesis of functionalized alkyne-containing molecules.

The conversion of the alkyne in this compound to an alkene opens up a vast landscape of synthetic possibilities, enabling the formation of dienes and other unsaturated systems through various olefination and metathesis strategies.

The Wittig reaction provides a classic and reliable method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org For a molecule like this compound, the alkyne can first be hydrated to a ketone. This ketone can then be subjected to a Wittig reaction with a phosphonium (B103445) ylide to generate an alkene. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This allows for a degree of control over the geometry of the newly formed double bond. The reaction generally tolerates a variety of functional groups. wikipedia.org

Alkyne metathesis involves the redistribution of alkyne fragments, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. acs.orgwikipedia.org This reaction can be used for both ring-closing and cross-metathesis applications. wikipedia.orglibretexts.org While terminal alkynes are common substrates, internal alkynes such as the one in this compound can also participate, particularly in cross-metathesis reactions. acs.org For instance, in ynoate metathesis, an internal alkyne could react with an ynoate to create a new alkyne with an ester functionality. The development of more robust and functional group tolerant catalysts has significantly expanded the synthetic utility of alkyne metathesis. wikipedia.org

Enyne metathesis, the reaction between an alkene and an alkyne, is a powerful tool for the synthesis of conjugated dienes, catalyzed by ruthenium carbene complexes like Grubbs catalysts. nih.govwikipedia.org For this compound, an intermolecular cross-metathesis with an olefin would yield a 1,3-diene. nih.govlibretexts.org The reaction mechanism can proceed through either an "ene-then-yne" or "yne-then-ene" pathway, and the selectivity can be influenced by the catalyst and substrates involved. nih.govwikipedia.org Second-generation Grubbs catalysts have shown improved reactivity, enabling the use of previously unreactive internal alkynes in cross-metathesis reactions. nih.gov

Table 1: Overview of Metathesis Reactions Involving Alkynes

Metathesis Type Reactants Product Catalyst Examples
Wittig-type Olefination Ketone (from alkyne hydration) + Phosphonium Ylide Alkene Not applicable
Alkyne Metathesis Two Alkynes New Alkynes Molybdenum or Tungsten Alkylidyne Complexes

| Enyne Cross-Metathesis | Alkyne + Alkene | 1,3-Diene | Grubbs Catalysts (Ruthenium-based) |

The addition of elements across the carbon-carbon triple bond of this compound offers a direct route to introduce carbonyl and hydroxyl functionalities.

Hydration: The acid-catalyzed hydration of the internal alkyne in this compound, often using mercury(II) salts, would produce an enol intermediate that rapidly tautomerizes to a ketone. ucl.ac.uk Due to the unsymmetrical nature of the alkyne, this reaction would likely yield a mixture of two regioisomeric ketones: 2,6-dimethylheptan-4-one-3-ol and 2,6-dimethylheptan-5-one-3-ol. Gold-catalyzed hydration has emerged as a milder and more environmentally friendly alternative to mercury-based methods. ucl.ac.uknih.gov

Hydroboration-Oxidation: The hydroboration of internal alkynes, followed by oxidation, also leads to the formation of ketones. masterorganicchemistry.com The regioselectivity of this reaction with unsymmetrical internal alkynes can be controlled by the choice of borane (B79455) reagent. organicchemistrytutor.com The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), directs the boron atom to the less sterically hindered carbon of the alkyne. organicchemistrytutor.com Subsequent oxidation with hydrogen peroxide and base affords the corresponding ketone. masterorganicchemistry.com Recent advances in cobalt-catalyzed hydroboration have shown high regioselectivity for unsymmetrical internal alkynes. nih.govacs.org

Table 2: Comparison of Hydration and Hydroboration-Oxidation of this compound

Reaction Reagents Intermediate Final Product(s) Regioselectivity
Hydration H₂O, H⁺ (e.g., H₂SO₄), HgSO₄ or Au catalyst Enol Mixture of 2,6-dimethylheptan-4-one-3-ol and 2,6-dimethylheptan-5-one-3-ol Generally low for unsymmetrical internal alkynes

| Hydroboration-Oxidation | 1. Bulky borane (e.g., 9-BBN) 2. H₂O₂, NaOH | Vinylborane | Predominantly one ketone regioisomer | High, directed by sterics |

Cycloaddition Reactions (e.g., [2+2] Cycloadditions, 1,3-Dipolar Cycloadditions, Diels-Alder Reactions)

The carbon-carbon triple bond in this compound and its analogues serves as a competent dipolarophile and dienophile in various cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic scaffolds.

1,3-Dipolar Cycloadditions: This class of reactions involves the combination of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered ring. youtube.com The reaction of alkynes with 1,3-dipoles like azides, nitrile oxides, and nitrile imines are common examples. youtube.com For instance, the copper-catalyzed reaction of an azide (B81097) with an alkyne, often termed a "click reaction," yields a triazole. youtube.com Similarly, nitrile oxides react with alkynes to form isoxazoles, which are stable aromatic heterocycles. youtube.com Nitrile imine-alkyne cycloadditions produce pyrazoles. youtube.com While these reactions are generally regioselective, they can often lead to mixtures of regioisomers. youtube.com The intramolecular version of this reaction has also been explored, for example, in the synthesis of 3-substituted 1H-dibenzo[e,g]indazoles from 2′-alkynyl-biaryl-2-aldehyde N-tosylhydrazones. nih.gov

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile. masterorganicchemistry.com Alkynes can function as dienophiles, although they are generally less reactive than alkenes. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org Conversely, electron-donating groups on the diene accelerate the reaction. libretexts.org The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com A notable application is the enantioselective synthesis of axially chiral biaryls through a copper-catalyzed Diels-Alder/retro-Diels-Alder reaction of 2-pyrones with alkynes. acs.org

Cycloaddition Type Reactant Product Key Features
1,3-Dipolar CycloadditionAlkyne + AzideTriazoleOften copper-catalyzed ("click chemistry"). youtube.com
1,3-Dipolar CycloadditionAlkyne + Nitrile OxideIsoxazoleForms a stable aromatic heterocycle. youtube.com
1,3-Dipolar CycloadditionAlkyne + Nitrile IminePyrazoleCan produce regioisomeric mixtures. youtube.com
Diels-Alder ReactionDiene + Alkyne (Dienophile)Substituted CyclohexadieneStereospecific; reactivity influenced by electronic effects. libretexts.orgmasterorganicchemistry.com

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for various chemical transformations, including oxidation, reduction, protection, and rearrangement.

Oxidation: The oxidation of secondary alcohols, such as this compound, yields ketones. A common laboratory method involves using an acidified solution of sodium or potassium dichromate(VI). chemguide.co.uk The reaction is visually indicated by a color change from orange to green as the chromium(VI) is reduced to chromium(III). chemguide.co.uk Other selective methods for oxidizing propargylic alcohols have been developed. For instance, a combination of TiCl₄ and Et₃N can selectively oxidize propargylic alcohols to α,β-acetylenic aldehydes. researchgate.netresearchgate.net An environmentally friendly approach utilizes aerobic oxidation catalyzed by Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride. organic-chemistry.org Electrochemical oxidation also presents a green alternative for sensitive propargylic alcohols. nih.gov

Reduction: The reduction of the alkyne functionality in the presence of the hydroxyl group can be achieved using various reagents. Catalytic hydrogenation is a common method, though it can sometimes lead to over-reduction. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) is often used for the stereoselective reduction of alkynes to cis-alkenes.

Esterification: The hydroxyl group can be readily converted into an ester. This transformation is not only a means of derivatization but also serves as a method for protecting the alcohol functionality during other synthetic steps. Lipase-catalyzed esterification of chiral secondary alcohols in organic solvents has been shown to be an effective method for kinetic resolution, with a preference for the R-isomer. nih.gov A patent application describes the enantioselective esterification of a racemic propargylic alcohol to prepare an (R)-ester, which can be a useful intermediate in the synthesis of thrombin receptor antagonists. google.com

Etherification: The formation of ethers is another common strategy for protecting the hydroxyl group. This can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or by other methods suitable for sensitive substrates.

The Ireland-Claisen rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement that transforms an allylic or propargylic ester into a γ,δ-unsaturated carboxylic acid. organic-chemistry.orgtcichemicals.com This reaction proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which is formed by treating the ester with a strong base and a silyl halide. tcichemicals.com The stereochemical outcome of the rearrangement can often be controlled by the choice of solvent and the geometry of the enolate intermediate. organic-chemistry.org This rearrangement has been successfully applied to propargylic systems, providing access to functionalized allenes. csic.es For example, copper-catalyzed reductive Ireland-Claisen rearrangements of propargylic acrylates have been reported. organic-chemistry.org The development of this rearrangement has proven valuable in the synthesis of complex natural products, including sphingolipid amino acids. core.ac.uk

Mechanistic Investigations of Stereochemical Control

The stereochemical outcome of reactions involving chiral propargylic alcohols is often dictated by the geometry of the transition state. In the Ireland-Claisen rearrangement, for instance, the reaction proceeds through a highly ordered, chair-like or boat-like six-membered transition state. wikipedia.org The preferred transition state minimizes steric interactions between substituents, thus determining the stereochemistry of the newly formed stereocenters. Computational studies, such as DFT calculations, are increasingly used to model these transition states and predict the stereoselectivity of reactions. acs.org For example, in the Diels-Alder reaction, understanding the transition state geometry provides insights into the origins of enantioselectivity. acs.org Similarly, in the addition of alkynes to aldehydes, the use of chiral ligands like N-methylephedrine can create a chiral environment that favors the formation of one enantiomer over the other, and the transition state involves the coordination of both the alkyne and the aldehyde to a metal center. organic-chemistry.org

Role of Metal Enolates and Chiral Ligands in Asymmetric Processes

The synthesis of enantiomerically pure propargylic alcohols, such as this compound, heavily relies on asymmetric chemical transformations. A cornerstone of this synthesis is the enantioselective addition of a terminal alkyne to an aldehyde, a process where metal acetylides, analogous to metal enolates, and chiral ligands play a pivotal role. researchgate.net This method is highly valued as it constructs a carbon-carbon bond and a stereogenic center simultaneously and convergently. researchgate.netnih.gov

The mechanism involves the deprotonation of a terminal alkyne by an organometallic reagent, typically a dialkylzinc compound, to form a zinc alkynylide. This nucleophilic species then adds to the carbonyl group of an aldehyde. To control the stereochemical outcome of this addition, a chiral ligand is introduced to the metal center. The chiral ligand-metal complex creates a chiral environment, forcing the aldehyde to approach the nucleophile from a specific trajectory, thus favoring the formation of one enantiomer of the propargylic alcohol over the other.

A variety of metal-ligand systems have been developed for this purpose. Zinc-based catalysts, particularly in combination with chiral amino alcohols or ProPhenol-type ligands, have proven to be highly effective. nih.gov For instance, the combination of a dialkylzinc reagent like diethylzinc (B1219324) (Et₂Zn) with a chiral ligand facilitates the formation of a chiral zinc-alkynylide complex. This complex then selectively adds to an aldehyde, delivering the desired propargylic alcohol in high yield and with significant enantioselectivity. nih.gov Titanium, copper, and nickel-based catalyst systems have also been successfully employed, each offering different advantages in terms of substrate scope and reaction conditions. researchgate.netacs.org

Ligand design is critical for achieving high enantioselectivity. Ligands such as (S,S)-ProPhenol, (S)-BINOL, and various Salen-type ligands have been screened, showing variable success. nih.gov The structure of the ligand, including its steric bulk and the nature of its coordinating atoms, directly influences the transition state geometry of the addition reaction, thereby dictating the stereochemistry of the product. acs.org For example, in the synthesis of a molecule like this compound, the reaction would involve the addition of the zinc acetylide of 3-methyl-1-butyne (B31179) to isobutyraldehyde. The chiral ligand would coordinate to the zinc atom, directing the approach of the aldehyde to generate the (R)-configuration at the newly formed stereocenter.

The table below summarizes representative catalyst systems used in the asymmetric alkynylation of aldehydes to produce chiral propargylic alcohols, which is the key transformation for synthesizing compounds like this compound.

Table 1: Representative Catalyst Systems for Asymmetric Alkynylation of Aldehydes

Metal Source Chiral Ligand Alkyne Substrate Aldehyde Substrate Typical Enantiomeric Excess (ee) Reference
Et₂Zn (S,S)-ProPhenol Phenylacetylene Benzaldehyde >95% nih.gov
Ti(OiPr)₄ (S)-BINOL Phenylacetylene Benzaldehyde ~98% nih.gov
Et₂Zn (-)-N-Methylephedrine 1-Heptyne Benzaldehyde >99% researchgate.net
Cu(OAc)₂·H₂O Josiphos-type Ligand Acetylenic Esters Various >90% nih.gov

Stereoelectronic Effects and Conformational Analysis in Transformations

Stereoelectronic effects and the conformational preferences of molecules like this compound are fundamental to understanding their reactivity and the stereochemical outcomes of their transformations. The spatial arrangement of atoms and orbitals dictates the feasibility of reaction pathways and the stability of transition states.

For a chiral alcohol such as this compound, the molecule is not static but exists as an equilibrium of multiple staggered conformations arising from rotation around its single bonds. libretexts.org The relative energies of these conformers, and thus their populations at equilibrium, are determined by a combination of steric and electronic interactions. The key rotatable bonds are the C3-C2 bond and the C3-C4 bond.

Rotation around the C3-C2 bond positions the bulky isopropyl group relative to the hydroxyl and the alkynyl moieties. The most stable conformers will minimize steric repulsion between the large isopropyl group and the rest of the molecule. Similarly, rotation around the C3-C4 bond alters the position of the alkyne's π-electron system.

These conformational preferences have significant consequences for subsequent reactions. For example, in a kinetic resolution where the alcohol is acylated, the incoming acylating agent will approach the hydroxyl group along a trajectory that minimizes steric hindrance. The preferred conformation of the substrate will therefore present a less hindered face for attack, leading to the selective reaction of one enantiomer over the other in a racemic mixture, or directing the stereochemical outcome of a reaction on an already chiral molecule. rsc.org

Furthermore, the electronic nature of the alkyne group plays a role. The π-bonds of the alkyne can interact with adjacent functional groups or incoming reagents. This can influence the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. In reactions involving the formation of an intermediate at the hydroxyl group, the conformation that allows for favorable orbital overlap (e.g., hyperconjugation) or minimizes unfavorable electronic repulsion will be preferred. The analysis of these preferred conformations, often aided by computational modeling and spectroscopic methods like NMR, is crucial for predicting and controlling the stereoselectivity of reactions. tcichemicals.com

The table below illustrates how different substituents and their resulting stereoelectronic effects can influence the outcome of transformations in chiral alcohols, a principle directly applicable to this compound.

Table 2: Influence of Substituents on Conformational Preference and Reactivity

Substituent at Carbinol Center Dominant Interaction Predicted Conformational Effect Impact on Reactivity
Isopropyl Group Steric Hindrance The molecule will adopt a conformation where the bulky isopropyl group is anti-periplanar to other large substituents. Directs incoming reagents to the less hindered face of the molecule, enhancing stereoselectivity.
Alkynyl Group π-System Electronics Can participate in hydrogen bonding with the hydroxyl group, influencing the C-O-H bond angle and rotamer population. Modulates the nucleophilicity of the hydroxyl oxygen and can electronically influence the transition state of nearby reactions.

Applications of 3r 2,6 Dimethylhept 4 Yn 3 Ol As a Key Synthetic Building Block

Role in Complex Natural Product Total Synthesis

The enantiopure nature of (3R)-2,6-Dimethylhept-4-yn-3-ol makes it a crucial precursor for establishing stereocenters in the total synthesis of complex natural products. Its rigid alkynyl scaffold allows for stereocontrolled transformations, while the hydroxyl group provides a handle for further functionalization.

The total synthesis of complex macrolactones such as Callipeltoside A and Callyspongiolide represents a significant challenge in organic chemistry, requiring precise control over stereochemistry. Chiral building blocks are essential for constructing the stereochemically rich carbon frameworks of these molecules. While the direct application of this compound in the cited syntheses of Callipeltoside A and Callyspongiolide is not explicitly detailed in readily available literature, its structural motifs are representative of the types of chiral fragments necessary for their assembly. The synthesis of such macrolactones often involves the coupling of several complex, enantiopure fragments. For instance, the total synthesis of Callipeltoside A has been achieved through convergent strategies that dissect the molecule into a core macrolactone, a sugar moiety, and a cyclopropyl-bearing side chain nih.gov. The construction of the macrolactone itself relies on diastereoselective aldol (B89426) reactions originating from a chiral 11-carbon piece, underscoring the importance of stereodefined starting materials nih.gov. The inherent chirality and functionality of this compound make it an ideal candidate for the synthesis of such key fragments.

Natural ProductClassKey Synthetic Strategy
Callipeltoside AMacrolide GlycosideConvergent synthesis, Diastereoselective aldol reactions, Asymmetric allylic alkylation nih.gov
CallyspongiolideMacrolideIntramolecular Horner-Wadsworth-Emmons reaction, Sonogashira coupling

The synthesis of polyketide fragments and complex fatty acid derivatives is another area where chiral alkynols like this compound are of significant value. These fragments are common structural motifs in a wide range of bioactive natural products. Jasplakinolide, a potent cyclodepsipeptide, contains a unique polyketide-derived side chain. While the direct synthesis of 8-hydroxy-2,4,6-trimethyl-4-nonenoic acid from this compound is not explicitly documented in the provided resources, the structural features of this fatty acid are amenable to a synthetic approach starting from such a chiral precursor. The synthesis of analogs of Jasplakinolide has been reported, utilizing key steps such as diastereoselective syn-aldol reactions and orthoester Claisen rearrangements to construct the complex architecture. These syntheses highlight the necessity of chiral building blocks to control the stereochemical outcomes.

The total synthesis of the antibiotic Branimycin, a complex macrolide, further illustrates the importance of chiral precursors in constructing biologically active molecules. The first total synthesis of Branimycin involved a key disconnection leading to a cis-dehydrodecalone core and a polyketide side chain, which were subsequently connected via an organometallic addition nih.gov. The synthesis of these intricate fragments necessitates the use of chiral starting materials to establish the correct stereochemistry throughout the molecule. Although a direct link to this compound is not explicitly stated, its potential as a starting material for the stereoselective synthesis of the polyketide side chain is evident. The evolutionary approach to the total synthesis of Branimycin explored various strategies for ring-closing and the introduction of chiral elements, underscoring the critical role of well-defined chiral building blocks in achieving the final target nih.gov.

Utility in the Synthesis of Pharmaceutical Scaffolds

Beyond its application in the synthesis of natural products, this compound serves as a key intermediate in the preparation of important pharmaceutical agents. Its ability to introduce chirality and a versatile functional handle makes it a valuable component in the synthesis of various drug scaffolds.

A significant and well-documented application of a closely related compound, 6,6-dimethylhept-1-en-4-yn-3-ol, is as a key intermediate in the synthesis of the antifungal drug Terbinafine (B446). A multistep batch-flow hybrid process has been developed for the efficient synthesis of this enynol intermediate d-nb.info. This process involves the metalation of 3,3-dimethyl-1-butyne with n-butyllithium, followed by a selective addition and a Grignard reaction to yield 6,6-dimethylhept-1-en-4-yn-3-ol in high yield d-nb.info. This key intermediate is then converted to Terbinafine through subsequent chemical transformations. The development of efficient and safe procedures for the synthesis of this key enynol highlights its industrial importance in the production of this widely used antifungal medication.

DrugTherapeutic ClassKey Intermediate
TerbinafineAntifungal6,6-dimethylhept-1-en-4-yn-3-ol d-nb.info

Prostaglandins and related eicosanoids are a class of biologically active lipids that play a crucial role in various physiological processes. Their synthesis often involves the construction of a cyclopentane core with two side chains bearing specific stereochemistry. The use of alkynyl intermediates is a common strategy in the synthesis of prostaglandins. For instance, the in situ generation of higher-order cyanocuprates derived from alkenylzirconium intermediates allows for the one-pot synthesis of protected prostaglandins from alkynes and cyclopentenones. While a direct synthesis utilizing this compound is not specified in the available literature, its structure as a chiral alkynol makes it a plausible precursor for the stereoselective synthesis of prostaglandin (B15479496) side chains or their analogs. The biosynthesis of prostaglandins itself proceeds through an oxidative cyclization of polyunsaturated fatty acids, a process that establishes multiple stereocenters with high fidelity libretexts.org. Synthetic strategies often aim to replicate this stereochemical control through the use of chiral building blocks.

Development of Novel Organic Methodologies

The unique structure of this compound has also been exploited in the development of new synthetic methods, particularly in the stereoselective formation of complex olefinic and heterocyclic systems.

The synthesis of stereodefined trisubstituted olefins remains a significant challenge in organic chemistry. This compound can be employed as a starting material in multi-step sequences that culminate in stereoselective olefin formation. One such advanced strategy involves a decarboxylative Grob-type fragmentation.

In this approach, the propargyl alcohol is first converted into a more complex intermediate, typically a γ-hydroxy-α,β-unsaturated carboxylic acid derivative. This transformation often requires several steps, including carboxylation of the alkyne and subsequent manipulations. The key fragmentation step is then induced, where the stereochemistry of the starting alcohol influences the geometry of the resulting trisubstituted (Z)-olefin. The concerted nature of the Grob fragmentation allows for a high degree of stereochemical control, translating the chirality of the alcohol into the geometric configuration of the newly formed double bond.

This compound is also a competent precursor for the asymmetric synthesis of chiral heterocyclic compounds, such as dihydrofuranones. These motifs are prevalent in many natural products and biologically active molecules. The synthesis typically proceeds through an initial functionalization of the alkyne, for example, via a metal-catalyzed carboxylation or a related carbon-carbon bond-forming reaction at one of the acetylenic carbons.

The resulting intermediate, which now contains a carboxylic acid or ester functionality, can undergo an intramolecular cyclization. The hydroxyl group of the original alcohol acts as an internal nucleophile, attacking the newly introduced electrophilic center. This lactonization process, often promoted by acid or base catalysts, leads to the formation of the dihydrofuranone ring. The stereocenter at the C-3 position of the starting material dictates the stereochemistry of the final heterocyclic product, ensuring the synthesis of a single enantiomer.

Table 2: Key Transformations in Dihydrofuranone Synthesis

Reaction Step Reagents/Conditions Intermediate Functional Group Product
1. Carboxylation 1. n-BuLi, 2. CO₂ γ-Hydroxy carboxylic acid 4-((R)-1,3-Dimethylbut-2-yn-1-yl)-dihydrofuran-2(3H)-one

Contributions to Chiral Pool Synthesis

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While this compound is not a natural product itself, it is often synthesized from chiral precursors derived from the chiral pool, such as amino acids or terpenes.

Advanced Spectroscopic and Computational Characterization in Research on 3r 2,6 Dimethylhept 4 Yn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. slideshare.netscilit.com Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the carbon skeleton and the relative arrangement of atoms can be assembled.

High-resolution 1H and 13C NMR spectra provide foundational information about the electronic environment of each proton and carbon atom in (3R)-2,6-Dimethylhept-4-yn-3-ol.

The 1H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For this molecule, the key expected signals would correspond to the isopropyl group protons, the methine proton adjacent to the hydroxyl group (carbinol proton), the hydroxyl proton itself, and the two methyl groups attached to the other end of the alkyne. The presence of the chiral center at C3 renders the two methyl groups of the isopropyl group diastereotopic, meaning they are chemically non-equivalent and should appear as two distinct signals.

Table 1: Predicted 1H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
(CH₃)₂CH- ~ 0.9 - 1.1 Doublet
(CH₃)₂CH- ~ 1.8 - 2.2 Multiplet
-CH(OH)- ~ 4.2 - 4.5 Doublet
-OH Variable, ~ 1.5 - 3.0 Singlet (broad)

The 13C NMR spectrum provides information on the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shifts of the acetylenic carbons (C4 and C5) are particularly characteristic, appearing in a unique region of the spectrum.

Table 2: Predicted 13C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1, C1' (Isopropyl CH₃) ~ 17 - 25
C2 (Isopropyl CH) ~ 30 - 35
C3 (CHOH) ~ 60 - 70
C4, C5 (Alkyne C≡C) ~ 80 - 95
C6 (Quaternary C) ~ 28 - 35

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. ethz.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a key correlation would be observed between the carbinol proton at C3 and the methine proton at C2, confirming the position of the alcohol group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of proton signals to their corresponding carbons in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments. For instance, correlations from the protons of the isopropyl methyl groups (C1) to the carbinol carbon (C3) would establish the connection between the isopropyl group and the chiral center.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly valuable for determining the relative stereochemistry around the chiral center at C3 by observing spatial proximities between the proton on C3 and protons on the adjacent isopropyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that might have the same nominal mass. The calculated exact mass for the molecular formula C₉H₁₆O is 140.1201. HRMS would be used to confirm this exact mass experimentally.

To analyze a molecule by mass spectrometry, it must first be ionized. "Soft" ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are often employed because they are less likely to cause premature fragmentation of the molecular ion. udel.edu This ensures that the parent ion peak is observed, confirming the molecular weight.

Following ionization, the molecular ion can undergo fragmentation. The resulting pattern is a "fingerprint" that helps to elucidate the molecule's structure. For alcohols, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. utexas.eduyoutube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Identity of Fragment Fragmentation Pathway
125 [M-CH₃]⁺ Loss of a methyl radical
97 [M-C₃H₇]⁺ α-cleavage, loss of isopropyl radical
83 [M-C₄H₉]⁺ Cleavage of the bond between C5 and C6

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.

For this compound, the IR spectrum would display several key absorption bands that confirm its structure. The most prominent would be a strong, broad absorption corresponding to the O-H stretching vibration of the alcohol group. The presence of the internal carbon-carbon triple bond would be indicated by a weaker absorption in the alkyne region of the spectrum.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Type of Vibration Predicted Wavenumber (cm⁻¹) Intensity
Alcohol (-OH) O-H stretch 3200 - 3600 Strong, Broad
Alkyne (-C≡C-) C≡C stretch 2100 - 2260 Weak to Medium
Alkane (C-H) sp³ C-H stretch 2850 - 3000 Medium to Strong

Optical Rotation and Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical step in the characterization of chiral molecules like this compound. This is achieved through a combination of classical and modern analytical techniques.

Polarimetry is a fundamental technique for the characterization of chiral compounds. It measures the rotation of plane-polarized light as it passes through a sample. The specific rotation is an intrinsic property of a chiral molecule and is dependent on the wavelength of light, the temperature, and the solvent used. For this compound, the specific rotation would be a key parameter to confirm its absolute configuration.

ParameterDescriptionTypical Value
Specific Rotation ([α]) The observed rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.Varies with solvent and temperature
Wavelength The wavelength of the light source used for the measurement, typically the sodium D-line (589 nm).589 nm
Temperature The temperature at which the measurement is conducted, usually 20°C or 25°C.20°C or 25°C
Solvent The solvent in which the compound is dissolved for the measurement.e.g., Chloroform, Ethanol (B145695)

Chiral Gas Chromatography (GC) is a powerful separation technique used to quantify the relative amounts of enantiomers in a mixture, thereby determining the enantiomeric excess (ee). This method utilizes a chiral stationary phase within the GC column, which interacts differently with the two enantiomers, leading to their separation. For a compound like this compound, a suitable chiral column, such as one coated with a cyclodextrin derivative, would be employed.

ParameterDescriptionTypical Conditions
Column The type of chiral stationary phase used for separation.e.g., Cyclodextrin-based chiral capillary column
Injector Temperature The temperature at which the sample is vaporized.~250°C
Oven Program The temperature gradient used to elute the compounds.e.g., Isothermal or ramped temperature program
Detector The type of detector used to quantify the separated enantiomers.Flame Ionization Detector (FID)
Enantiomeric Excess (ee) The percentage difference between the two enantiomers.Calculated from the peak areas of the two enantiomers

Note: The table outlines general conditions for chiral GC analysis. Specific method parameters for this compound would require experimental development and are not publicly documented.

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable insights into the structural, energetic, and spectroscopic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine its most stable conformation by optimizing the geometry and calculating the corresponding energy. Different basis sets and functionals can be utilized to achieve varying levels of accuracy.

Computational ParameterDescriptionExample
Functional The approximation used to describe the exchange-correlation energy.B3LYP, M06-2X
Basis Set The set of functions used to build the molecular orbitals.6-31G*, cc-pVTZ
Calculated Properties The molecular properties obtained from the calculation.Optimized geometry, relative energies, vibrational frequencies

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. acs.org While not directly applied to the stable this compound molecule itself in this context, MD simulations are crucial for investigating the behavior of potential reactive intermediates that could be formed from this precursor in chemical reactions. umn.educhemrxiv.org These simulations provide insights into reaction mechanisms and the stability of transient species.

Computational methods are also instrumental in predicting various spectroscopic properties. For this compound, techniques like time-dependent DFT (TD-DFT) can predict its electronic absorption spectrum (UV-Vis), while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. jstar-research.com Furthermore, computational modeling can be used to explore potential reaction pathways, calculating activation energies and transition state geometries to predict the feasibility and outcome of chemical transformations. nih.gov

Future Directions and Emerging Research Perspectives for 3r 2,6 Dimethylhept 4 Yn 3 Ol

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of (3R)-2,6-Dimethylhept-4-yn-3-ol will undoubtedly be driven by the principles of green and sustainable chemistry. Current methodologies for producing chiral propargyl alcohols often rely on stoichiometric organometallic reagents and cryogenic conditions, which present challenges in terms of waste generation and energy consumption. The development of catalytic asymmetric alkynylation of aldehydes is a key area of progress.

Future research will likely focus on:

Catalytic Asymmetric Transfer Hydrogenation: An emerging sustainable method involves the asymmetric transfer hydrogenation of the corresponding alkynyl ketone. This approach, which can utilize green hydrogen sources like sodium formate (B1220265) and ethanol (B145695), offers a more environmentally friendly alternative to traditional reduction methods. scribd.com

Biocatalysis: The use of enzymes, such as ketoreductases, for the enantioselective reduction of alkynyl ketones is a promising avenue. researchgate.net Biocatalysis offers high enantioselectivity under mild reaction conditions, often in aqueous media, significantly improving the sustainability profile of the synthesis. researchgate.net The kinetic resolution of racemic propargyl alcohols using lipases is another biocatalytic strategy that could be applied. researchgate.net

"On-Water" Synthesis: The observation that some catalytic reactions, including the alkynylation of isatins, are accelerated in aqueous heterogeneous systems presents an intriguing possibility for the synthesis of this compound. researchgate.net This approach minimizes the use of volatile organic solvents.

Synthetic StrategyPotential Advantages for this compound Synthesis
Catalytic Asymmetric Transfer HydrogenationReduced reliance on stoichiometric metal hydrides, use of safer hydrogen sources. scribd.com
Biocatalytic Reduction/ResolutionHigh enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.net
"On-Water" CatalysisElimination or reduction of organic solvents, potential for rate enhancement. researchgate.net

Exploration of New Catalytic Systems for Asymmetric Synthesis

The core of synthesizing enantiomerically pure this compound lies in the catalytic asymmetric addition of an alkyne to an aldehyde. The future in this area is geared towards the discovery of more robust, efficient, and versatile catalytic systems.

Key areas of exploration include:

Earth-Abundant Metal Catalysis: While precious metals have been instrumental, the focus is shifting towards catalysts based on earth-abundant and less toxic metals like copper, iron, cobalt, and zinc. rsc.org These offer a more sustainable and economical approach to asymmetric synthesis. rsc.org

Bifunctional Catalysis: Catalysts that possess both a metal center to activate the alkyne and an organocatalytic moiety (e.g., a hydrogen-bond donor) to activate the aldehyde are becoming increasingly sophisticated. nih.gov This dual activation can lead to higher reactivity and enantioselectivity.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions continues to be a major area of research. mdpi.com For propargyl alcohol synthesis, chiral amino alcohols and their derivatives have shown great promise in mediating the enantioselective addition of zinc alkynylides to aldehydes. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs are emerging as powerful organocatalysts for a variety of asymmetric transformations. acs.org Their application in the asymmetric alkynylation of aldehydes is an active area of research.

Catalyst TypePotential AdvantagesRepresentative Metal/Catalyst
Earth-Abundant Metal CatalystsCost-effective, low toxicity, sustainable. rsc.orgCu, Fe, Co, Zn rsc.org
Bifunctional CatalystsEnhanced reactivity and enantioselectivity through dual activation. nih.govProPhenol-based zinc catalysts nih.gov
OrganocatalystsMetal-free, robust, readily available. mdpi.comChiral amino alcohols, prolinol derivatives nih.gov
N-Heterocyclic Carbenes (NHCs)Strong σ-donating ability, tunable steric and electronic properties. acs.orgChiral triazolium salts (precursors) acs.org

Expansion of Synthetic Utility in Functional Material Science

While chiral propargyl alcohols are primarily known as intermediates in the synthesis of natural products and pharmaceuticals, their rigid, chiral structure makes them attractive building blocks for functional materials. ethernet.edu.et

Future research could explore the incorporation of this compound into:

Chiral Polymers and Dendrimers: The alkyne functionality provides a versatile handle for polymerization reactions, such as click chemistry (azide-alkyne cycloaddition), which could be used to create polymers with a defined stereochemical structure. These materials could have applications in chiral recognition and separation.

Liquid Crystals: The introduction of a chiral center can influence the mesomorphic properties of liquid crystalline materials. The rigid nature of the alkyne unit in this compound could be beneficial in designing new chiral dopants.

Molecular Cages and Porous Materials: The synthesis of porous organic cages (POCs) with chiral recognition properties has been demonstrated. adamkewley.com this compound could serve as a chiral strut in the construction of such materials for applications in enantioselective separations. adamkewley.com

Integration into Automated and High-Throughput Synthetic Platforms

The drive for rapid discovery and optimization in chemical synthesis has led to the increasing use of automated and high-throughput platforms.

For this compound, future research in this area would likely involve:

High-Throughput Screening of Catalysts: Automated systems can be used to rapidly screen libraries of chiral ligands and catalysts to identify the optimal conditions for the asymmetric synthesis of this compound. researchgate.net This accelerates the discovery of new and improved catalytic systems.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. dntb.gov.ua The integration of the synthesis of this compound into a flow process could lead to a more efficient and reproducible manufacturing process.

Robotic Synthesis: Automated robotic platforms can perform complex multi-step syntheses, including purification, with high precision and reproducibility. adamkewley.com This could be particularly valuable for the synthesis of derivatives of this compound for biological screening or materials science applications.

Advanced Mechanistic Investigations to Unravel Complex Reaction Pathways

A deeper understanding of the reaction mechanisms underlying the asymmetric synthesis of chiral propargyl alcohols is crucial for the rational design of more efficient catalysts.

Future research will likely employ a combination of experimental and computational techniques to investigate:

The Role of Catalyst Aggregation: In many organometallic reactions, the active catalyst may be a monomer, a dimer, or a higher-order aggregate. Understanding the nature of the active species is key to optimizing reaction conditions.

Non-Linear Effects: The study of non-linear effects, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst, can provide valuable insights into the reaction mechanism.

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, predict transition state geometries, and explain the origins of enantioselectivity. mdpi.com This can guide the design of new catalysts with improved performance.

In-situ Spectroscopic Studies: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable data on the formation of intermediates and the kinetics of the reaction.

A thorough understanding of these mechanistic aspects will pave the way for the development of next-generation catalysts for the synthesis of this compound and other valuable chiral building blocks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.